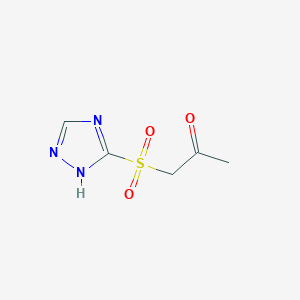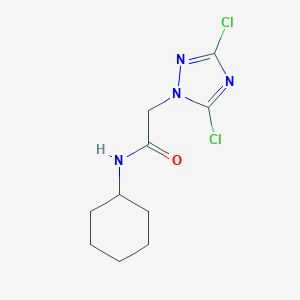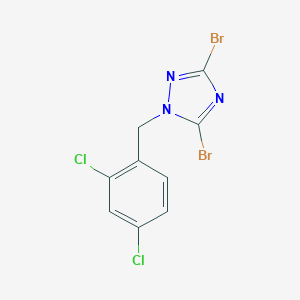![molecular formula C20H24O3S B262621 Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)
Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate, also known as M2AO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoate and has a unique structure that makes it an attractive candidate for research purposes.
Wirkmechanismus
The mechanism of action of Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate is its unique structure, which makes it an attractive candidate for research purposes. The compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is the synthesis of analogs of this compound with improved properties, such as increased solubility or potency. Additionally, the compound could be used as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate involves the reaction of 2-(1-adamantyl)-2-oxoethyl mercaptan with methyl 2-bromobenzoate in the presence of a base. The reaction proceeds via the substitution of bromine with the mercaptan group, resulting in the formation of this compound. The purity of the compound can be increased through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate has potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It also has the potential to be used as a building block for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C20H24O3S |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
methyl 2-[2-(1-adamantyl)-2-oxoethyl]sulfanylbenzoate |
InChI |
InChI=1S/C20H24O3S/c1-23-19(22)16-4-2-3-5-17(16)24-12-18(21)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3 |
InChI-Schlüssel |
ISLPTAGGZGBKNX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)
